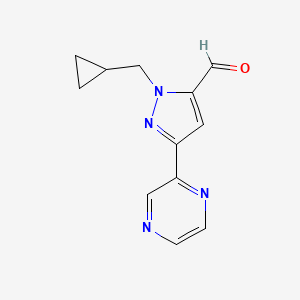

1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c17-8-10-5-11(12-6-13-3-4-14-12)15-16(10)7-9-1-2-9/h3-6,8-9H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGNEVXFMKGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyrazole derivatives, such as imidazo[1,2-a]pyridines, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications.

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These reactions could potentially alter the interaction of the compound with its targets.

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways.

Cellular Effects

The effects of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound can result in sustained alterations in cellular processes.

Dosage Effects in Animal Models

The effects of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage is required to achieve the desired biochemical response.

Metabolic Pathways

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism may also involve conjugation reactions, resulting in the formation of various metabolites.

Transport and Distribution

The transport and distribution of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ABC transporters. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding. The compound may accumulate in specific tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biochemical effects.

Biological Activity

1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a novel compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 198.22 g/mol. Its structure features a pyrazole ring substituted with a cyclopropylmethyl group and a pyrazinyl moiety, which may influence its biological activity through various interactions with biological targets.

The biological activity of 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole ring can form hydrogen bonds and engage in π-π interactions with macromolecules, enhancing its binding affinity. The presence of the cyclopropylmethyl and pyrazinyl groups may further modulate its pharmacokinetic properties.

Biological Activities

Recent studies have reported various biological activities associated with pyrazole derivatives, including:

1. Anti-inflammatory Activity:

Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory effects. For instance, studies show that similar pyrazole derivatives inhibit pro-inflammatory cytokines and pathways involved in inflammation .

2. Anticancer Potential:

Pyrazole derivatives have been evaluated for their anticancer properties, with some studies demonstrating cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

3. Antimicrobial Activity:

Some pyrazole compounds have shown antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Key factors influencing biological activity include:

- Substituent Effects: The type and position of substituents on the pyrazole ring can significantly affect potency and selectivity.

- Ring Modifications: Alterations to the pyrazole or adjacent rings can enhance binding affinity to target receptors or enzymes.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Celecoxib: A well-known anti-inflammatory drug that contains a pyrazole core, demonstrating effective COX-2 inhibition .

- Phenylbutazone: Another pyrazole derivative used for its analgesic and anti-inflammatory properties, showcasing the versatility of this chemical class .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Pyrazole carbaldehydes are a diverse class of compounds with variations in substituents significantly influencing their chemical reactivity, physical properties, and biological activity. Below is a detailed comparison:

Structural and Functional Group Analysis

Physicochemical Properties

- Reactivity: The pyrazin-2-yl group introduces electron-withdrawing effects, stabilizing the aldehyde for nucleophilic additions, whereas phenoxy or ethynyl groups in analogs modulate electronic properties differently .

- Stability : Discontinuation of the target compound (CymitQuimica) may relate to stability issues under long-term storage, though specific data are unavailable .

Preparation Methods

Pyrazole Core Synthesis

Pyrazole rings are commonly synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For this compound, a substituted pyrazole with a free N1 position is first prepared to allow for subsequent N-alkylation.

- Typical method: Reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions to yield 1H-pyrazole derivatives.

N1-Alkylation with Cyclopropylmethyl Group

The N1 position of the pyrazole is alkylated using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.

- Reagents and conditions: Alkylation is performed using potassium carbonate or cesium carbonate as base in polar aprotic solvents such as DMF at room temperature or slightly elevated temperatures for 16 hours.

- Notes: Alkylation selectivity is critical to avoid over-alkylation or alkylation at other nucleophilic sites.

Formylation at Pyrazole C5 Position

The aldehyde group at the 5-position of the pyrazole ring is introduced by selective oxidation or formylation techniques.

- Common approaches:

- Vilsmeier-Haack reaction: Treatment of the pyrazole ring with POCl3 and DMF to formylate the C5 position.

- Alternative oxidation of methyl or hydroxymethyl precursors to aldehyde using oxidants like PCC or Dess-Martin periodinane.

- Challenges: Achieving regioselectivity to formylate only at the C5 position without affecting other sensitive groups.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-diketone, acidic/basic medium | 1H-pyrazole core with free N1 |

| 2 | N1-alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, RT, 16 h | N1-cyclopropylmethyl pyrazole intermediate |

| 3 | Suzuki-Miyaura coupling | Pyrazole bromide + pyrazin-2-yl boronic acid, Pd catalyst, Na2CO3, DMF, microwave, 90 °C, 20 min | 3-(pyrazin-2-yl) substituted pyrazole |

| 4 | Formylation (Vilsmeier-Haack) | POCl3, DMF, 0 °C to RT | 5-carbaldehyde functional group installed |

Research Findings and Optimization Notes

- Microwave-assisted Suzuki coupling significantly improves reaction efficiency for pyrazole-heteroaryl coupling steps.

- Base choice and solvent critically affect N-alkylation yields; K2CO3 and DMF are preferred for mild and selective alkylation.

- Formylation regioselectivity is optimized by controlling temperature and reagent stoichiometry in the Vilsmeier-Haack reaction to prevent overreaction or side products.

- Purification: The final aldehyde product is typically purified by column chromatography or recrystallization to obtain analytically pure material suitable for further applications.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions | Notes |

|---|---|---|

| Pyrazole formation | Hydrazine + β-diketone, acidic/basic, reflux | Standard method for pyrazole synthesis |

| N1-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, RT, 16 h | Avoids overalkylation, good yield |

| C3-Pyrazin-2-yl coupling | Pd catalyst, Na2CO3, DMF, microwave, 90 °C, 20 min | Microwave reduces reaction time |

| Formylation at C5 | POCl3, DMF, 0 °C to RT | Vilsmeier-Haack reaction for aldehyde |

| Purification | Column chromatography or recrystallization | Ensures high purity |

Q & A

Basic Question

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Retention time shifts indicate impurities (e.g., unreacted starting materials).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z 284.1 [M+H]⁺). Fragment peaks at m/z 211 (loss of cyclopropylmethyl) validate structure .

- Elemental Analysis : Discrepancies >0.3% in C/H/N suggest incomplete purification .

How can regioselective functionalization of the pyrazine ring be achieved?

Advanced Question

Pyrazine C-2 and C-5 positions are more reactive toward electrophilic substitution. Use directing groups (e.g., methyl at C-3) to bias reactivity. For example, Pd-catalyzed C-H activation with pyrazine-2-boronic acid under Suzuki-Miyaura conditions yields 2-substituted derivatives with >90% regioselectivity .

What are the implications of the aldehyde group’s redox sensitivity in storage and handling?

Basic Question

The aldehyde is prone to oxidation (to carboxylic acid) and reduction (to alcohol). Store under inert gas (N₂/Ar) at −20°C in amber vials. Stabilize with antioxidants (e.g., BHT at 0.01% w/v) in solution. Purity degradation >5% over 6 months requires re-purification via silica gel chromatography .

How do solvent effects influence the compound’s spectroscopic properties?

Advanced Question

Solvent polarity shifts UV-Vis absorption maxima (λₘₐₓ). In methanol, the aldehyde n→π* transition appears at ~280 nm (ε ~1500 L·mol⁻¹·cm⁻¹), while in hexane, hypsochromic shifts (~265 nm) occur due to reduced polarity. Solvent-correlated TD-DFT simulations align with experimental data (R² >0.95) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.